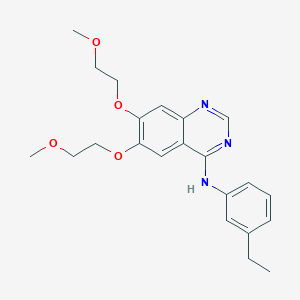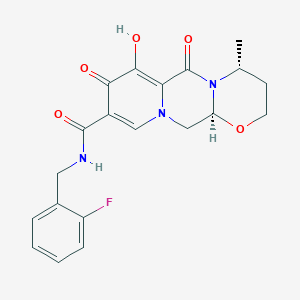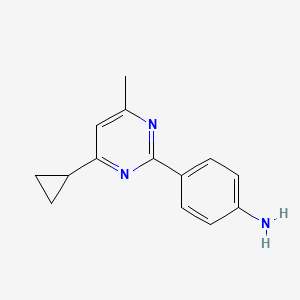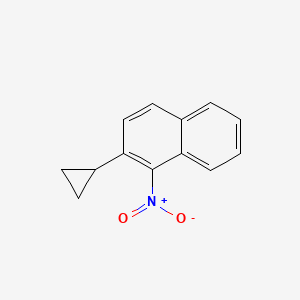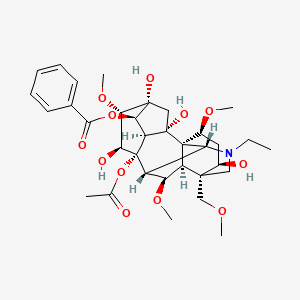
10-Hydroxyaconitin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxy aconitine is a diterpenoid alkaloid derived from the Aconitum species. It is known for its potent biological activities, including analgesic, anti-inflammatory, and anti-tumor properties. This compound is a hydroxylated derivative of aconitine, which is one of the primary bioactive components found in Aconitum plants .
Wissenschaftliche Forschungsanwendungen
10-Hydroxy aconitine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of diterpenoid alkaloids.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and anti-inflammatory treatments.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Safety and Hazards
Wirkmechanismus
Target of Action
10-Hydroxy aconitine, a derivative of aconitine, primarily targets cardiac and skeletal muscles and neurons . It interacts with the voltage-dependent sodium-ion channels , which are proteins in the cell membranes of these excitable tissues . These proteins are highly selective for sodium ions .
Mode of Action
10-Hydroxy aconitine can induce changes in the electrophysiological activity of cardiac myocytes by regulating sodium, calcium, and potassium currents . This interaction with ion channels alters the electrical activity of the cells, leading to various physiological effects .
Biochemical Pathways
The mechanisms of cardiotoxicity of 10-Hydroxy aconitine may be related to triggering mitochondrial dysfunction by inducing mitochondrial apoptosis and autophagy . It also appears to affect the NLRP3 inflammasome , a component of the immune system that regulates the activation of caspase-1 and promotes the maturation and secretion of pro-inflammatory cytokines .
Pharmacokinetics
10-Hydroxy aconitine exhibits characteristics of poor bioavailability , wide distribution, and slow elimination . After oral and intravenous administration in rats, it was found that the bioavailability of 10-Hydroxy aconitine was 17.6% . The half-life (t1/2) was 1.3 hours for intravenous and 3.1 hours for oral administration .
Result of Action
The action of 10-Hydroxy aconitine leads to significant physiological changes. After treatment, the heart rate of animals was observed to be abnormal, and the morphology and function of myocardial cells were significantly changed . It also led to a significant reduction in tumor cell proliferation .
Biochemische Analyse
Biochemical Properties
10-Hydroxy aconitine plays a significant role in biochemical reactions, particularly in its interaction with sodium-ion channels. It binds to the neurotoxin binding site 2 on the alpha subunit of these channels, resulting in prolonged opening of the sodium-ion channels . This interaction leads to a depolarizing shift in the resting membrane potential and causes repetitive firing of action potentials in excitable membranes . Additionally, 10-Hydroxy aconitine interacts with various enzymes and proteins involved in cellular signaling pathways, contributing to its diverse biological effects.
Cellular Effects
10-Hydroxy aconitine exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 10-Hydroxy aconitine has been shown to affect the respiratory activity of brainstem-spinal cord preparations isolated from newborn rats, leading to an increase in respiratory rhythm and a decrease in inspiratory burst amplitude . Moreover, it has been reported to exhibit anti-cancerous activity in mice gastric cancer cells and S180 cells, as well as the ability to inhibit spontaneous metastasis of Lewis lung cancer cells .
Molecular Mechanism
The molecular mechanism of 10-Hydroxy aconitine involves its interaction with voltage-dependent sodium-ion channels. By binding to these channels, 10-Hydroxy aconitine suppresses the conformational change from the active state to the inactive state, resulting in prolonged sodium-ion channel opening . This action leads to increased sodium influx, which can cause depolarization and repetitive firing of action potentials. Additionally, 10-Hydroxy aconitine may influence gene expression and enzyme activity, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10-Hydroxy aconitine can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, the facilitated burst rhythm of inspiratory neurons after 10-Hydroxy aconitine treatment disappeared in a low calcium/high magnesium synaptic blockade solution . This indicates that the temporal effects of 10-Hydroxy aconitine are influenced by the experimental conditions and the stability of the compound.
Dosage Effects in Animal Models
The effects of 10-Hydroxy aconitine vary with different dosages in animal models. In mice pain models, 10-Hydroxy aconitine treatment at concentrations of 0.3 mg/kg and 0.9 mg/kg improved pain thresholds similar to the positive drug aspirin . Higher doses of 10-Hydroxy aconitine can lead to toxic or adverse effects, such as systemic paralysis, nausea, vomiting, dizziness, palpitation, hypotension, arrhythmia, shock, dyspnea, and coma . These findings highlight the importance of dosage in determining the therapeutic and toxic effects of 10-Hydroxy aconitine.
Metabolic Pathways
10-Hydroxy aconitine is involved in various metabolic pathways, including those related to its biosynthesis and degradation. The compound shares common biosynthesis pathways with other aconitine alkaloids, involving the accumulation of amine and aldehyde precursors, formation of iminium cations, and Mannich-like reactions . These metabolic pathways are crucial for the production and regulation of 10-Hydroxy aconitine and its derivatives.
Transport and Distribution
The transport and distribution of 10-Hydroxy aconitine within cells and tissues involve interactions with transporters and binding proteins. Studies have shown that 10-Hydroxy aconitine can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 10-Hydroxy aconitine within specific tissues and organs are influenced by its interactions with cellular transport mechanisms and binding proteins.
Subcellular Localization
The subcellular localization of 10-Hydroxy aconitine plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the subcellular localization of 10-Hydroxy aconitine in yeast cells has been shown to affect its catalytic efficiency and transformation rates . Understanding the subcellular localization of 10-Hydroxy aconitine is essential for elucidating its biological effects and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy aconitine typically involves the hydroxylation of aconitine. This process can be achieved through various chemical reactions, including selective oxidation. One common method involves the use of oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of 10-Hydroxy aconitine often relies on the extraction and purification from natural sources, primarily Aconitum plants. The process involves several steps:
Extraction: The plant material is subjected to solvent extraction to isolate the alkaloids.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Hydroxy aconitine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to aconitine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of aconitine.
Substitution: Formation of various substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Aconitine: The parent compound, known for its potent toxicity and similar biological activities.
Mesaconitine: Another hydroxylated derivative with comparable properties.
Hypaconitine: A related compound with distinct pharmacological effects
Uniqueness of 10-Hydroxy aconitine: 10-Hydroxy aconitine stands out due to its specific hydroxylation pattern, which imparts unique biological activities and potentially lower toxicity compared to aconitine. Its distinct chemical structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and therapeutic applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 10-Hydroxy aconitine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Aconitine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Aconitine is first reduced to 10-Deacetyl aconitine using sodium borohydride in methanol.", "10-Deacetyl aconitine is then treated with hydrochloric acid to form 10-Deacetyl mesaconitine.", "10-Deacetyl mesaconitine is then reacted with sodium hydroxide to form 10-Hydroxy mesaconitine.", "10-Hydroxy mesaconitine is then acetylated using acetic anhydride and pyridine to form 10-Acetoxy mesaconitine.", "10-Acetoxy mesaconitine is then oxidized using hydrogen peroxide in acetic acid to form 10-Hydroxy aconitine.", "The final product is obtained by neutralizing the reaction mixture with sodium acetate and water, followed by purification." ] } | |
CAS-Nummer |
41849-35-8 |
Molekularformel |
C34H47NO12 |
Molekulargewicht |
661.7 g/mol |
IUPAC-Name |
[(2S,3S,4R,5R,6S,7S,8S,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21?,22+,23-,24+,25?,26+,27-,28+,30+,31-,32+,33?,34+/m1/s1 |
InChI-Schlüssel |
GMSKTJVHWUUOMY-LSNKLNPBSA-N |
Isomerische SMILES |
CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@]4(C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
Kanonische SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
Synonyme |
Aconifine; Nagarine; Nagarine (C34 alkaloid); 8β-Acetoxy-14α-benzoyloxy-N-ethyl-3α,10β,13β,15α-tetrahydroxy-1α,6α,16β-trimethoxy-4β-(methoxymethylene)aconitane; Aconitane-3,8,10,13,14,15-hexol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)
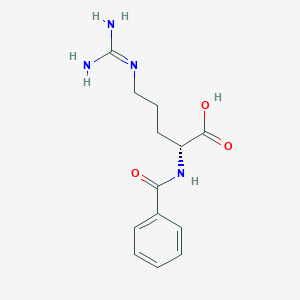
![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)
